molecular formula C18H16ClN3O2 B7714160 N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7714160
M. Wt: 341.8 g/mol
InChI Key: NLVMNUJERALHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CPOP, is a chemical compound used in scientific research to study the mechanism of action and biochemical and physiological effects of drugs. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which breaks down endocannabinoids in the body. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which are known to have anti-inflammatory, analgesic, and anxiolytic effects.

Mechanism of Action

N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide inhibits the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the brain and peripheral tissues to regulate various physiological processes. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce anti-inflammatory, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to produce anti-inflammatory, analgesic, and anxiolytic effects in preclinical models of pain, anxiety, and inflammation. It has also been shown to regulate feeding behavior, addiction, and neuroprotection. These effects are thought to be mediated by the increase in the levels of endocannabinoids produced by the inhibition of FAAH.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potency and selectivity for FAAH inhibition. This allows researchers to study the effects of endocannabinoids specifically, without interfering with other signaling pathways. However, one limitation of using N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its instability in aqueous solutions, which can make it difficult to handle and store.

Future Directions

There are several future directions for the use of N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One direction is the development of more potent and selective FAAH inhibitors for use as therapeutic agents. Another direction is the study of the role of endocannabinoids in the regulation of immune function and the development of new anti-inflammatory drugs that target the endocannabinoid system. Additionally, N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide could be used to study the role of endocannabinoids in the regulation of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process that starts with the reaction of 3-chlorobenzoyl chloride with m-toluidine to form 3-(m-tolyl)benzoic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 5-amino-1,2,4-oxadiazole to form the key intermediate, 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanoyl chloride. The final step involves the reaction of this intermediate with 3-chlorophenylamine to form N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.

Scientific Research Applications

N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is primarily used as a tool compound to study the role of endocannabinoids in various physiological and pathological processes. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in preclinical models of pain, anxiety, and inflammation. N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been used to study the role of endocannabinoids in the regulation of feeding behavior, addiction, and neuroprotection.

properties

IUPAC Name

N-(3-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12-4-2-5-13(10-12)18-21-17(24-22-18)9-8-16(23)20-15-7-3-6-14(19)11-15/h2-7,10-11H,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVMNUJERALHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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